molecular formula C9H20N2 B112506 3-(Azepan-1-yl)propan-1-amine CAS No. 3437-33-0

3-(Azepan-1-yl)propan-1-amine

Cat. No. B112506
CAS RN: 3437-33-0
M. Wt: 156.27 g/mol
InChI Key: FXTRRLIESPAUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-yl)propan-1-amine is a chemical compound with the CAS Number: 3437-33-0 . It has a molecular weight of 156.27 and its molecular formula is C9H20N2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Azepan-1-yl)propan-1-amine is 1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(Azepan-1-yl)propan-1-amine is a liquid at room temperature . It has a density of approximately 0.9 g/mL . The boiling point is 70-72° C at 0.5 mmHg .

Scientific Research Applications

Synthesis and Inhibition Performance

3-(Azepan-1-yl)propan-1-amine has been involved in the synthesis of tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, showing potential as corrosion inhibitors for carbon steel. These synthesized compounds exhibit protective layer bonding on metal surfaces and can significantly improve inhibitive performance based on concentration adjustments (Gao, Liang, & Wang, 2007).

Pharmaceutical Analysis

In pharmaceutical analysis, 3-(Azepan-1-yl)propan-1-amine derivatives have been detected in unregulated drugs. These compounds are identified through a combination of chromatographic and spectroscopic techniques, highlighting the importance of analytical methods in drug surveillance (Nakajima et al., 2012).

Antitumor Effects

Derivatives of 3-(Azepan-1-yl)propan-1-amine, such as imipramine, have been studied for their antitumor effects on glioma cells. They can induce autophagic cell death in these cells, providing insights into potential cancer treatments (Jeon et al., 2011).

Ionic Liquids Synthesis

3-(Azepan-1-yl)propan-1-amine has been used to synthesize azepanium-based ionic liquids. These ionic liquids have applications in the green chemistry field due to their wide electrochemical windows and potential as safer alternatives to volatile organic compounds (Belhocine et al., 2011).

PKB Inhibitors Optimization

Novel azepane derivatives of 3-(Azepan-1-yl)propan-1-amine have been prepared and evaluated as protein kinase B inhibitors. These studies contribute to the development of new drugs with improved plasma stability and in vitro inhibitory activity against protein kinases, crucial in cancer research (Breitenlechner et al., 2004).

Conformational Energetics Analysis

Thermochemical studies on azepan and its derivatives provide insights into the conformational energetics of these compounds. Such studies are essential for understanding the reactivity and structural behavior of cyclic amines (Freitas et al., 2014).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of drugs like desipramine, a derivative of 3-(Azepan-1-yl)propan-1-amine, has been conducted. These studies help understand the metabolic pathways and degradation products of these compounds (Tammari et al., 2015).

Palladium Catalyzed Arylation

3-(Azepan-1-yl)propan-1-amine has been included in palladium-catalyzed C–H arylation processes. This method is crucial for functionalizing amines, a key step in drug discovery and synthesis of bioactive compounds (Jain et al., 2016).

Antimicrobial Activity Analysis

Compounds derived from 3-(Azepan-1-yl)propan-1-amine have been synthesized and evaluated for antimicrobial activities. Such research contributes to the development of new antibacterial and antifungal agents (Demchenko et al., 2020).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

properties

IUPAC Name

3-(azepan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTRRLIESPAUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)propan-1-amine

CAS RN

3437-33-0
Record name 3-(azepan-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azepan-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Azepan-1-yl)propan-1-amine
Reactant of Route 3
3-(Azepan-1-yl)propan-1-amine
Reactant of Route 4
3-(Azepan-1-yl)propan-1-amine
Reactant of Route 5
3-(Azepan-1-yl)propan-1-amine
Reactant of Route 6
3-(Azepan-1-yl)propan-1-amine

Citations

For This Compound
2
Citations
TPA van der Pol, ST Keene, BWH Saes… - The Journal of …, 2019 - ACS Publications
Poly(3,4-ethylenedioxythiophene) blended with polystyrenesulfonate and poly(styrenesulfonic acid), PEDOT:PSS, has found widespread use in organic electronics. Although PEDOT:…
Number of citations: 44 pubs.acs.org
HP Deng, Q Zhou, J Wu - Angewandte Chemie, 2018 - Wiley Online Library
Chlorine radical, which is classically generated by the homolysis of Cl 2 under UV irradiation, can abstract a hydrogen atom from an unactivated C(sp 3 )−H bond. We herein …
Number of citations: 168 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.